molecular formula C6H8N6 B13680893 5-Amino-3-(1-methyl-4-imidazolyl)-1H-1,2,4-triazole

5-Amino-3-(1-methyl-4-imidazolyl)-1H-1,2,4-triazole

Cat. No.: B13680893
M. Wt: 164.17 g/mol
InChI Key: UOLLTBUHGDGAIM-UHFFFAOYSA-N
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Description

5-Amino-3-(1-methyl-4-imidazolyl)-1H-1,2,4-triazole: is a heterocyclic compound that features both an imidazole and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(1-methyl-4-imidazolyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-4-imidazolecarboxaldehyde with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: In biological research, it may be used as a probe to study enzyme interactions and other biochemical processes.

Industry: In an industrial context, it may be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 5-Amino-3-(1-methyl-4-imidazolyl)-1H-1,2,4-triazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary but often include binding to active sites or allosteric sites on proteins, thereby influencing their function.

Comparison with Similar Compounds

  • 5-Amino-3-(1-methyl-4-imidazolyl)isoxazole
  • 5-Amino-3-(1-methyl-4-imidazolyl)-1H-pyrazole

Comparison: While these compounds share structural similarities, 5-Amino-3-(1-methyl-4-imidazolyl)-1H-1,2,4-triazole is unique due to the presence of both an imidazole and a triazole ring. This dual-ring structure can confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H8N6

Molecular Weight

164.17 g/mol

IUPAC Name

5-(1-methylimidazol-4-yl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C6H8N6/c1-12-2-4(8-3-12)5-9-6(7)11-10-5/h2-3H,1H3,(H3,7,9,10,11)

InChI Key

UOLLTBUHGDGAIM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)C2=NC(=NN2)N

Origin of Product

United States

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